molecular formula C11H20N2O4 B2838409 tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate CAS No. 1932199-27-3

tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate

Cat. No.: B2838409
CAS No.: 1932199-27-3
M. Wt: 244.291
InChI Key: XSXSNSZFCYKBPW-RBXMUDONSA-N
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Description

The compound tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate is a structurally complex molecule with potential applications in various fields of chemistry, biology, and medicine. It features a hexahydrofurofuran core, making it interesting for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate typically involves multiple steps:

  • Formation of the Hexahydrofurofuran Core: : This can be achieved through cyclization reactions, often involving the use of reducing agents to transform precursor molecules into the desired cyclic structure.

  • Introduction of the Amino Group: : Incorporation of the amino group at the 6th position requires selective protection and deprotection steps, ensuring that only the desired site is functionalized.

  • Carbamate Formation: : The final step involves the reaction of the amino group with tert-butyl chloroformate to form the tert-butyl carbamate.

Industrial Production Methods: : Industrial production may involve optimization of the above synthetic routes to increase yield and purity, as well as to reduce the number of steps. Catalysts and automation may be used to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can involve conversion of the furan core to more oxidized species.

  • Reduction: : Hydrogenation may be used to modify the hexahydrofurofuran ring further.

  • Substitution: : The amino group may undergo nucleophilic substitutions with electrophiles, producing a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Hydrogen gas with palladium on carbon (Pd/C).

  • Substitution: : Alkyl halides in the presence of a base.

Major Products: : Depending on the reaction, major products can include hydroxylated derivatives, saturated cyclic compounds, and substituted furan analogs.

Scientific Research Applications

  • Chemistry: : Used as a building block for more complex synthetic molecules due to its reactive amino and furan groups.

  • Medicine: : Research into its potential as a drug or drug intermediate due to its structural uniqueness.

  • Industry: : May be explored as a monomer or precursor for the synthesis of advanced materials.

Mechanism of Action

The compound's mechanism of action depends on its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids.

  • Pathways Involved: : Could include inhibition of enzymes, modulation of receptor activity, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(furan-3-yl)carbamate: : Lacks the hexahydrofurofuran core, simpler structure.

  • N-Boc-L-glutamic acid: : Similar amino-carbamate functional group but different core structure.

  • tert-Butyl 3-(hydroxymethyl)-furan-2-carboxylate: : Contains a furan ring but differs in substituent positions.

Unique Aspects

  • Structural Complexity: : The hexahydrofurofuran ring adds steric bulk and unique chemical reactivity.

  • Functional Diversity: : Amino and carbamate groups provide multiple reaction sites for chemical modifications.

This compound's unique structure and reactivity make it a fascinating subject for ongoing research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl N-[(3S,3aR,6S,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)13-7-5-16-8-6(12)4-15-9(7)8/h6-9H,4-5,12H2,1-3H3,(H,13,14)/t6-,7-,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXSNSZFCYKBPW-RBXMUDONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2C1OCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CO[C@H]2[C@@H]1OC[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932199-27-3
Record name tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate
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